molecular formula C16H16N4O3S B12683243 N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide CAS No. 193696-69-4

N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide

Cat. No.: B12683243
CAS No.: 193696-69-4
M. Wt: 344.4 g/mol
InChI Key: PDYKEWCIECOCQB-UHFFFAOYSA-N
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Description

N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound, which is known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide typically involves the condensation of 1-methyl-1H-benzimidazole with 4-aminobenzenesulfonamide, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can further optimize the production process. Additionally, advanced purification techniques like column chromatography or high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This compound can interfere with DNA synthesis, protein synthesis, and cell division, leading to its antimicrobial and anticancer effects. Additionally, it can act as an electron donor in organic electronic devices, enhancing their conductivity and performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide is unique due to the presence of both the benzimidazole and sulfonamide groups, which contribute to its diverse biological activities and applications in various fields. The combination of these functional groups allows for enhanced interaction with biological targets and improved electronic properties in materials science .

Properties

CAS No.

193696-69-4

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[4-[(1-methylbenzimidazol-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C16H16N4O3S/c1-11(21)17-12-7-9-13(10-8-12)24(22,23)19-16-18-14-5-3-4-6-15(14)20(16)2/h3-10H,1-2H3,(H,17,21)(H,18,19)

InChI Key

PDYKEWCIECOCQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2C

Origin of Product

United States

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